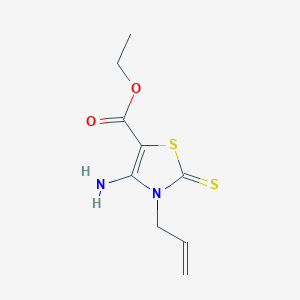

Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

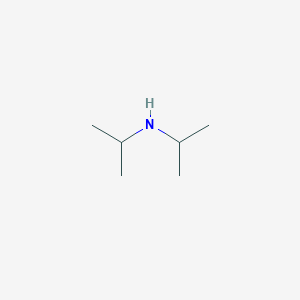

The synthesis of related thiazole compounds often involves multicomponent reactions or cyclization processes under mild conditions, highlighting the versatility and accessibility of thiazole derivatives in chemical synthesis. For example, ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate demonstrates the structural intricacy and potential for further functionalization inherent in thiazole compounds (D. Lynch & I. Mcclenaghan, 2004).

Molecular Structure Analysis

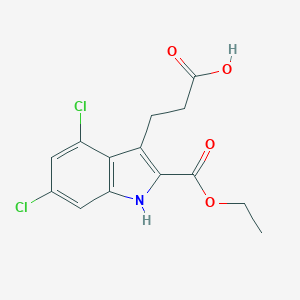

The crystal structure and spectroscopic characterizations, such as FT-IR and NMR, provide insight into the molecular geometry, vibrational frequencies, and electronic properties of thiazole derivatives. The structure of ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate elucidates the typical features of thiazole compounds, including their molecular arrangements and bonding patterns (A. Pekparlak et al., 2018).

Chemical Reactions and Properties

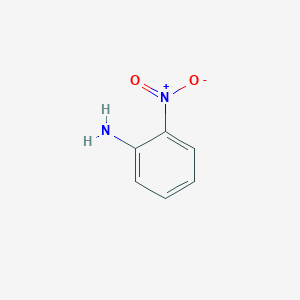

Thiazole derivatives engage in various chemical reactions, reflecting their chemical reactivity and potential applications in synthesis. The formation of azo-Schiff bases, as seen with certain thiazole derivatives, showcases the compound's ability to undergo nucleophilic substitution and condensation reactions, indicative of its versatile chemical properties (سعید Menati et al., 2020).

Wissenschaftliche Forschungsanwendungen

Chemical Modification and Polymer Science

Interactions of Ionic Liquids with Polysaccharides

Research has explored the use of ionic liquids as solvents for cellulose and as media for chemical modification of cellulose, including acylation, carbanilation, and silylation. This approach offers a path for creating various cellulose derivatives under mild conditions, which can have applications in creating new materials with specific properties (Heinze et al., 2008).

Antioxidant and Anti-inflammatory Agents

Syntheses and Pharmacological Evaluation of Benzofused Thiazole Derivatives

Benzofused thiazole analogues have been investigated for their potential as therapeutic agents, showing promising anti-inflammatory and antioxidant activities. This research highlights the synthetic pathways and evaluates the biological activities of these derivatives, suggesting their potential application in developing new drugs (Raut et al., 2020).

Green Chemistry and Sustainable Material Synthesis

Xylan Derivatives and Their Application Potential

The study of xylan derivatives, including ethers and esters, underlines the importance of chemical modifications for developing biopolymers with specific functionalities. These modifications can lead to materials suitable for a wide range of applications, from drug delivery systems to antimicrobial agents, showcasing the versatility and sustainability of using natural polymers as starting materials (Petzold-Welcke et al., 2014).

Eigenschaften

IUPAC Name |

ethyl 4-amino-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S2/c1-3-5-11-7(10)6(15-9(11)14)8(12)13-4-2/h3H,1,4-5,10H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVAURYNWNASSIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=S)S1)CC=C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351343 |

Source

|

| Record name | Ethyl 4-amino-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate | |

CAS RN |

111698-89-6 |

Source

|

| Record name | Ethyl 4-amino-3-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Aminobenzo[D]thiazol-5-OL](/img/structure/B44870.png)